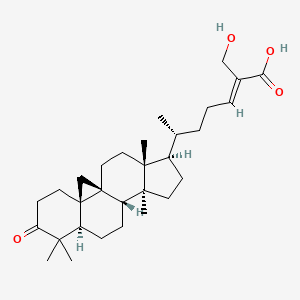

27-Hydroxymangiferonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPCBVRKVVOSDM-KCHVJCDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Agonistic Effect of 27-Hydroxymangiferonic Acid on Farnesoid X Receptor: A Molecular Mechanism Deep Dive

FOR IMMEDIATE RELEASE

Shanghai, China – December 5, 2025 – In the intricate world of cellular signaling and drug discovery, the mechanism of action of novel compounds is a cornerstone of therapeutic advancement. This technical guide delves into the molecular workings of 27-Hydroxymangiferonic acid (27-HMA), a natural compound that has demonstrated significant biological activity. Emerging research pinpoints 27-HMA as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a pivotal role in regulating metabolic pathways. This document provides a comprehensive overview of the signaling cascades, quantitative data from key experiments, and detailed methodologies for the scientific community.

Core Mechanism: Activation of Nuclear Receptors

This compound primarily exerts its effects by activating the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] In studies conducted on the model organism Caenorhabditis elegans, 27-HMA has been shown to interact with FXR homologs, namely NHR-8 and DAF-12.[1][2][3][4] This activation of nuclear hormone receptors is central to the compound's observed therapeutic potential, including lifespan extension and neuroprotective effects.[1][2][3][4]

The binding of 27-HMA to FXR initiates a cascade of downstream signaling events. As a nuclear receptor, activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Analysis of 27-HMA Activity

The efficacy of this compound as an FXR agonist and its subsequent biological effects have been quantified in several key experiments. The following tables summarize the significant findings.

| Parameter | Value | Assay | Reference |

| EC50 for FXR Activation | 6.693 µM | Dual-Luciferase Reporter Assay | [4] |

| Experimental Group | Mean Lifespan Extension (%) | p-value | Reference |

| Wild-type C. elegans + 27-HMA | 15.4% | < 0.001 | |

| daf-12 mutant + 27-HMA | No significant extension | > 0.05 | |

| nhr-8 mutant + 27-HMA | No significant extension | > 0.05 |

| Gene | Fold Change in Expression (27-HMA vs. Control) | p-value | Reference |

| cyp35b1 | ~ 3.5 | < 0.01 | [1] |

| gst-4 | ~ 2.8 | < 0.01 | [1] |

| ugt-44 | ~ 2.5 | < 0.05 | [1] |

| pgp-12 | ~ 2.2 | < 0.05 | [1] |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves a series of well-defined molecular events, from receptor binding to the modulation of gene expression. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key experiments.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of the effects of this compound, detailed experimental methodologies are crucial.

Dual-Luciferase Reporter Assay for FXR Activation

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in 24-well plates and co-transfected with a Gal4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, the medium is replaced with DMEM containing various concentrations of this compound or a vehicle control.

-

Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

Data Analysis: The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve to a nonlinear regression model.

C. elegans Lifespan Assay

-

Strain Maintenance: Wild-type (N2) and mutant C. elegans strains are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Synchronization: Age-synchronized populations of worms are obtained by bleaching gravid adults to isolate eggs, which are then allowed to hatch into L1 larvae in M9 buffer.

-

Treatment: Synchronized L1 larvae are transferred to NGM plates containing either the vehicle control or this compound. To prevent progeny from hatching, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the plates once the worms reach the L4 stage.

-

Survival Scoring: The number of living and dead worms is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between curves is determined using the log-rank (Mantel-Cox) test.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Age-synchronized young adult C. elegans are treated with this compound or a vehicle control for a specified period. Total RNA is then extracted using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers are used for amplification. The expression levels are normalized to a reference gene (e.g., act-1).

-

Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method. Statistical significance is determined using a Student's t-test or ANOVA.

Conclusion

This compound represents a promising natural compound with a clear mechanism of action centered on the activation of the Farnesoid X Receptor and its homologs. The agonistic activity on these nuclear receptors leads to the modulation of downstream target genes, particularly those involved in detoxification and stress resistance, ultimately contributing to its beneficial effects on lifespan and neuroprotection in preclinical models. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of 27-HMA as a potential therapeutic agent.

References

- 1. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

27-Hydroxymangiferonic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 27-Hydroxymangiferonic acid, a naturally occurring triterpenoid (B12794562) with significant therapeutic potential. The document details its discovery, primary natural source, and elucidated biological activities, with a focus on its role as a Farnesoid X Receptor (FXR) agonist. Detailed experimental methodologies for isolation and biological assays are provided, alongside quantitative data and visual representations of its signaling pathways to support further research and drug development efforts.

Discovery and Natural Occurrence

This compound is a triterpenoid found within the mango tree, Mangifera indica. While the precise initial discovery and characterization of this compound is not definitively documented in readily available literature, a closely related compound, 29-hydroxymangiferonic acid, was isolated from the stem bark of Mangifera indica and described by Anjaneyulu et al. in 1994. It is plausible that these compounds are either identical, with differing nomenclature based on carbon numbering conventions, or closely related isomers.

The primary and most well-documented natural source of this compound is the fruit of Mangifera indica.[1][2] Various parts of the mango tree, including the leaves and bark, are known to be rich sources of other triterpenoids and polyphenolic compounds.[3][4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.69 g/mol |

| Class | Triterpenoid |

Biological Activity and Signaling Pathway

This compound has been identified as a novel and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.[2][5][6]

Farnesoid X Receptor (FXR) Activation

Studies have demonstrated that this compound activates the transcriptional activity of FXR in a dose-dependent manner.

| Parameter | Value | Assay |

| EC₅₀ | 6.693 µM | Dual luciferase reporter assay |

Table 1: In vitro activation of Farnesoid X Receptor (FXR) by this compound.[6]

The activation of FXR by this compound initiates a cascade of downstream signaling events. FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets include Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Lifespan Extension in Caenorhabditis elegans

Research has shown that this compound can extend the lifespan of the model organism Caenorhabditis elegans. This effect is mediated through the activation of nuclear hormone receptors, specifically NHR-8 and DAF-12, which are homologs of mammalian FXR.[1] The longevity-promoting effects are also linked to the insulin/insulin-like growth factor-1 signaling (IIS) pathway.[1][2][6]

| Concentration (µM) | Lifespan Extension (%) |

| 20 | 7.34 |

| 50 | 12.78 |

| 100 | 16.67 |

| 150 | 9.41 |

| 200 | 6.03 |

Table 2: Effect of this compound on the lifespan of Caenorhabditis elegans.[1]

Experimental Protocols

Isolation of this compound from Mangifera indica Bark (Proposed Method)

This protocol is a generalized procedure based on methods for isolating triterpenoid acids from plant materials.

-

Extraction:

-

Air-dried and powdered stem bark of Mangifera indica (1 kg) is extracted with methanol (B129727) (5 L) at room temperature for 72 hours.

-

The extraction is repeated three times.

-

The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

The ethyl acetate fraction, which is expected to contain the triterpenoid acids, is concentrated to dryness.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized by spraying with a solution of ceric sulfate (B86663) in sulfuric acid followed by heating.

-

-

Purification:

-

Fractions showing the presence of the desired compound are combined and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

The purified compound is recrystallized from a suitable solvent (e.g., methanol) to obtain pure this compound.

-

C. elegans Lifespan Assay

-

Strain and Maintenance:

-

Wild-type C. elegans (N2 Bristol strain) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

-

Synchronization:

-

Gravid adult worms are treated with a bleach solution to isolate eggs.

-

The eggs are allowed to hatch in M9 buffer, and the synchronized L1 larvae are transferred to NGM plates.

-

-

Treatment:

-

Synchronized L4 larvae are transferred to fresh NGM plates containing different concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept constant across all groups, including control).

-

Control plates contain the solvent alone.

-

-

Lifespan Analysis:

-

Worms are transferred to fresh treatment plates every other day.

-

The number of live and dead worms is scored daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

-

Worms that crawl off the agar, have protruding intestines, or die from desiccation are censored from the analysis.

-

Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

-

Future Directions and Therapeutic Potential

The ability of this compound to activate FXR makes it a promising candidate for the development of therapeutics for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), dyslipidemia, and type 2 diabetes. Its demonstrated effects on lifespan in a model organism also warrant further investigation into its potential anti-aging and neuroprotective properties. Future research should focus on elucidating the precise molecular mechanisms of action, conducting preclinical studies in mammalian models, and optimizing its pharmacokinetic and pharmacodynamic properties.

References

- 1. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Putative Biosynthesis of 27-Hydroxymangiferonic Acid in Mangifera indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mangifera indica L. (mango) is a rich source of bioactive triterpenoids, including mangiferonic acid and its hydroxylated derivatives. 27-Hydroxymangiferonic acid, a cycloartane-type triterpenoid (B12794562), is of interest for its potential pharmacological activities. This technical guide outlines the putative biosynthetic pathway of this compound in Mangifera indica, based on the current understanding of triterpenoid biosynthesis in plants. While the complete pathway has not been fully elucidated in M. indica, this document provides a robust theoretical framework, details generalized experimental protocols for its investigation, and presents the information in a format accessible to researchers in natural product chemistry and drug development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. In plants, the biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene, which is formed from the cytosolic mevalonic acid (MVA) pathway.[1][2] This cyclization is catalyzed by oxidosqualene cyclases (OSCs), leading to a variety of triterpene scaffolds.[1] These scaffolds then undergo a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s), as well as glycosylations and other decorations, to yield the vast array of triterpenoids found in nature.[3][4][5][6]

Mangifera indica is known to produce several cycloartane-type triterpenoids, including mangiferonic acid. The presence of hydroxylated derivatives, such as this compound, strongly suggests the activity of specific P450 enzymes that functionalize the mangiferonic acid backbone. This guide details the proposed biosynthetic steps leading to this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Triterpene Precursor, 2,3-Oxidosqualene, via the Mevalonate (MVA) Pathway: This is a well-established pathway in plants for the synthesis of all isoprenoids, including triterpenoids.[1][2]

-

Cyclization of 2,3-Oxidosqualene to the Cycloartane (B1207475) Scaffold: This step is catalyzed by a specific oxidosqualene cyclase, cycloartenol (B190886) synthase.

-

Oxidative Modifications of the Cycloartane Scaffold to form Mangiferonic Acid and its subsequent hydroxylation: This involves a series of oxidations likely catalyzed by cytochrome P450 enzymes to first produce mangiferonic acid, which is then hydroxylated at the C-27 position.

A diagrammatic representation of this proposed pathway is provided below.

Key Enzymatic Steps and Hypothetical Enzymes

The table below summarizes the key enzymatic reactions and the putative enzymes involved in the biosynthesis of this compound in Mangifera indica.

| Step | Substrate | Product | Putative Enzyme Class | Enzyme Name (Hypothetical) |

| 1 | Acetyl-CoA | 2,3-Oxidosqualene | Various enzymes of the MVA pathway | - |

| 2 | 2,3-Oxidosqualene | Cycloartenol | Oxidosqualene Cyclase (OSC) | MiCAS1 (Cycloartenol Synthase 1) |

| 3 | Cycloartenol | Mangiferonic Acid | Cytochrome P450 Monooxygenase | Multiple P450s |

| 4 | Mangiferonic Acid | This compound | Cytochrome P450 Monooxygenase | MiCYPXXX (A specific P450) |

Table 1: Summary of Putative Enzymatic Steps.

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for this compound would require a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A common approach to identify candidate genes for a specific biosynthetic pathway is through transcriptomic analysis.

Experimental Workflow:

Protocol:

-

Plant Material: Collect tissues from Mangifera indica known to accumulate this compound (e.g., leaves, bark).

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the transcripts by comparing them against public databases (e.g., NCBI, KEGG) to identify putative cytochrome P450s.

-

Metabolite Analysis: Extract metabolites from the same tissues and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of mangiferonic acid and this compound.

-

Co-expression Analysis: Correlate the expression levels of the identified P450 genes with the abundance of this compound across different tissues or developmental stages. P450s whose expression positively correlates with the metabolite accumulation are strong candidates.

Functional Characterization of Candidate P450s

The function of candidate P450 enzymes can be determined by heterologous expression in a microbial host, such as Saccharomyces cerevisiae (yeast).

Experimental Workflow:

Protocol:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from M. indica cDNA and clone it into a yeast expression vector.

-

Yeast Transformation and Expression: Transform the expression vector into a suitable yeast strain. Grow the yeast culture under inducing conditions to express the P450 enzyme. A co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

-

Microsome Isolation: Harvest the yeast cells, lyse them, and isolate the microsomal fraction, which contains the expressed membrane-bound P450.

-

In vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, NADPH (as a cofactor), and the substrate, mangiferonic acid.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Identification: Analyze the extracted products by LC-MS and compare the retention time and mass spectrum with an authentic standard of this compound to confirm the enzyme's activity.

Quantitative Data

Currently, there is no published quantitative data (e.g., enzyme kinetics, substrate specificity, in planta metabolite concentrations) specifically for the C-27 hydroxylation of mangiferonic acid in Mangifera indica. The following table is a template for the types of data that would be generated from the experimental protocols described above.

| Parameter | Description | Expected Value/Unit |

| Enzyme Kinetics | ||

| Km (Mangiferonic Acid) | Michaelis-Menten constant for the substrate. | µM |

| Vmax | Maximum reaction velocity. | nmol/mg protein/min |

| kcat | Turnover number. | s-1 |

| Metabolite Levels | ||

| Mangiferonic Acid | Concentration in specific plant tissues. | µg/g fresh weight |

| This compound | Concentration in specific plant tissues. | µg/g fresh weight |

Table 2: Template for Quantitative Data.

Conclusion and Future Directions

This technical guide presents a putative biosynthetic pathway for this compound in Mangifera indica, based on established principles of triterpenoid metabolism in plants. The key proposed step is the C-27 hydroxylation of mangiferonic acid, catalyzed by a cytochrome P450 enzyme. While this pathway awaits experimental validation, the provided methodologies offer a clear roadmap for researchers to identify and characterize the involved genes and enzymes.

Future research should focus on:

-

Performing transcriptomic and metabolomic analyses on M. indica to identify candidate P450s.

-

Functionally characterizing these candidate enzymes through heterologous expression and in vitro assays.

-

Elucidating the complete biosynthetic network of cycloartane triterpenoids in mango, which could lead to the discovery of novel bioactive compounds and provide tools for their biotechnological production.

The elucidation of this pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the sustainable production of valuable triterpenoids for pharmaceutical applications.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. scilit.com [scilit.com]

- 3. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Chemical Composition of Mango (Mangifera indica L.) Fruit: Nutritional and Phytochemical Compounds [frontiersin.org]

An In-depth Technical Guide to 27-Hydroxymangiferonic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

27-Hydroxymangiferonic acid is a naturally occurring triterpenoid (B12794562) found in Mangifera indica (mango). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While experimental data on this compound is limited, this guide synthesizes available information and draws comparisons with its closely related and more studied analog, 27-Hydroxymangiferolic acid. The document covers its role as a farnesoid X receptor (FXR) agonist, its potential in extending lifespan and ameliorating neurodegeneration, and outlines plausible experimental protocols for its isolation and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this natural compound.

Chemical Structure and Physicochemical Properties

This compound is a complex triterpenoid with the molecular formula C30H46O4. Its structure features a pentacyclic core, characteristic of mangiferane-type triterpenes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H46O4 | PubChem |

| Molecular Weight | 470.7 g/mol | PubChem |

| IUPAC Name | (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]hept-2-enoic acid | PubChem |

| CAS Number | 5132-66-1 | PubChem |

| Predicted XLogP3 | 5.8 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

| Predicted Topological Polar Surface Area | 77.8 Ų | PubChem |

| Predicted pKa | 4.69 | PubChem |

Note: Most physicochemical properties are computationally predicted and sourced from the PubChem database. Experimental verification is recommended.

Biological Activities and Mechanism of Action

While direct experimental studies on this compound are not abundant in publicly available literature, research on the closely related compound, 27-Hydroxymangiferolic acid, provides significant insights into its potential biological activities. A key study has identified both this compound and 27-Hydroxymangiferolic acid as potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Agonism

This compound has been identified as a significant activator of FXR transcriptional activity.[1] FXR is a promising therapeutic target for a variety of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The agonistic activity of this compound suggests its potential for development as a therapeutic agent for these conditions.

Lifespan Extension and Neuroprotection

Studies on 27-Hydroxymangiferolic acid in the model organism Caenorhabditis elegans have demonstrated its ability to extend lifespan and improve healthspan.[1] This effect is linked to the activation of nuclear hormone receptors, including the FXR homologs NHR-8 and DAF-12. Furthermore, 27-Hydroxymangiferolic acid was shown to alleviate neurodegeneration in C. elegans models of Alzheimer's and Parkinson's disease.[1] Given that this compound is also a potent FXR agonist, it is plausible that it shares these anti-aging and neuroprotective properties.

Signaling Pathway

The primary signaling pathway implicated for this compound and its analogs involves the activation of nuclear receptors. As an FXR agonist, it likely initiates a cascade of transcriptional changes in target genes involved in metabolic regulation and stress resistance. The diagram below illustrates the proposed mechanism of action based on studies of related compounds.

Figure 1: Proposed signaling pathway of this compound as an FXR agonist.

Experimental Protocols

Isolation and Purification from Mangifera indica

A specific protocol for the isolation of this compound has not been detailed in the available literature. However, based on general methods for isolating triterpenoids from Mangifera indica leaves and bark, a plausible workflow can be proposed.

Figure 2: A plausible workflow for the isolation and purification of this compound.

Methodology Details:

-

Extraction: Dried and powdered plant material (leaves or bark of Mangifera indica) is extracted with a suitable organic solvent such as methanol or ethanol (B145695) using maceration or a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like this compound are expected to be enriched in the ethyl acetate fraction.

-

Purification: The enriched fraction is further purified using column chromatography, typically on silica gel, with a gradient elution system (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled, and the solvent is evaporated. Final purification can be achieved by recrystallization.

-

Characterization: The structure of the purified compound is elucidated using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

FXR Activation Assay

Protocol for Luciferase Reporter Assay:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 24-well plates and co-transfected with a Gal4-FXR-LBD expression vector, a UAS-luciferase reporter vector, and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, the cells are treated with varying concentrations of this compound or a known FXR agonist (positive control) for another 24 hours.

-

Luciferase Assay: The cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis: The fold activation is calculated relative to the vehicle control.

Synthesis

To date, a specific chemical synthesis protocol for this compound has not been reported in the peer-reviewed literature. Its complex pentacyclic structure presents a significant synthetic challenge. Future research may focus on semi-synthetic approaches starting from more abundant natural triterpenoids or total synthesis strategies.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of metabolic and age-related diseases. Its activity as an FXR agonist warrants further investigation. Future research should focus on:

-

Developing efficient methods for its isolation from Mangifera indica or establishing a synthetic route.

-

Conducting comprehensive in vitro and in vivo studies to validate its biological activities and elucidate its detailed mechanism of action.

-

Performing spectroscopic analysis (NMR, MS) to confirm its structure and provide reference data for future studies.

-

Evaluating its pharmacokinetic and toxicological profiles to assess its drug-like properties.

This technical guide provides a consolidated overview of the current knowledge on this compound, highlighting its potential and the existing gaps in research. It is hoped that this document will stimulate further scientific inquiry into this intriguing natural compound.

References

In Vitro Activity of 27-Hydroxymangiferonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro biological activity of 27-Hydroxymangiferonic acid, a natural triterpenoid. The information presented is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Focus: Farnesoid X Receptor (FXR) Agonism

Current research on the in vitro activity of this compound has primarily focused on its role as an agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Its activation is a therapeutic target for various metabolic diseases.

Quantitative Data Summary

The following table summarizes the quantitative data on the in vitro activity of this compound as an FXR agonist. The data is derived from a dual-luciferase reporter assay.

| Compound | Concentration (µM) | Fold Activation of FXR (Mean ± SD) |

| This compound | 1 | ~1.5 |

| 3 | ~2.0 | |

| 10 | ~2.5 | |

| 30 | ~3.0 |

Data is estimated from graphical representations in the cited literature and presented to show the dose-dependent trend.

Experimental Protocols

The following section details the methodology used to determine the in vitro FXR agonist activity of this compound.

Dual-Luciferase Reporter Assay for FXR Transcriptional Activity

This assay is a standard method for quantifying the ability of a compound to activate a specific nuclear receptor, in this case, FXR.

Objective: To determine if this compound can activate the farnesoid X receptor (FXR) and to quantify this activation in a dose-dependent manner.

Cell Line: HEK293T cells are commonly used for this type of reporter assay due to their high transfection efficiency and robust growth characteristics.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Plasmids:

-

Gal4-FXR-LBD (encodes a fusion protein of the Gal4 DNA-binding domain and the FXR ligand-binding domain)

-

UAS-luc (contains the firefly luciferase reporter gene under the control of an upstream activating sequence recognized by Gal4)

-

pRL-TK (encodes Renilla luciferase, used as a transfection control)

-

-

Lipofectamine 2000 (or a similar transfection reagent)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Plating: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the assay, cells are seeded into 24-well plates at an appropriate density to reach about 80-90% confluency at the time of transfection.

-

Transient Transfection: Cells in each well are co-transfected with the Gal4-FXR-LBD, UAS-luc, and pRL-TK plasmids using a suitable transfection reagent like Lipofectamine 2000, according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the compound for another 24 hours.

-

Cell Lysis and Luciferase Assay: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed. The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a luminometer and a dual-luciferase reporter assay kit.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for the dual-luciferase reporter assay.

Caption: Signaling pathway of this compound activating FXR.

Caption: Workflow for the dual-luciferase reporter assay.

The Biological Effects of 27-Hydroxymangiferonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research into the biological effects of 27-Hydroxymangiferonic acid (27-HMA), a naturally occurring triterpenoid. The information presented is collated from foundational studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathways.

Core Findings: A Novel Agonist of the Farnesoid X Receptor (FXR)

Early research has identified this compound as a novel agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of various metabolic pathways. This interaction is central to the observed biological effects of 27-HMA, which include lifespan extension, healthspan improvement, and neuroprotective properties in the model organism Caenorhabditis elegans.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial studies on this compound.

Table 1: Effect of this compound on C. elegans Lifespan

| Concentration (µM) | Lifespan Extension (%) |

| 20 | 7.34 |

| 50 | 12.78 |

| 100 | 16.67 |

| 150 | 9.41 |

| 200 | 6.03 |

Table 2: Farnesoid X Receptor (FXR) Activation by this compound

| Parameter | Value |

| EC50 | 6.693 µM |

Table 3: Healthspan Improvements in C. elegans Treated with 100 µM this compound

| Healthspan Parameter | Improvement |

| Pharyngeal Pumping Rate | Significantly improved |

| Body Bend Rate | Significantly improved |

Experimental Protocols

This section details the methodologies employed in the key experiments that form the basis of our understanding of this compound's biological effects.

C. elegans Lifespan and Healthspan Assays

-

Strains and Maintenance: Wild-type N2, nhr-8(tm1800), and daf-12(rh61rh411) mutant strains of C. elegans were maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Lifespan Assay:

-

Age-synchronized L4 larvae were transferred to NGM plates containing different concentrations of 27-HMA (20, 50, 100, 150, and 200 µM).

-

To prevent progeny production, 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) was added to the plates.

-

The number of living and dead worms was recorded daily. Worms were considered dead if they did not respond to gentle prodding with a platinum wire.

-

-

Healthspan Assays:

-

Pharyngeal Pumping: The number of pharyngeal contractions per minute was counted for aged worms treated with 100 µM 27-HMA.

-

Body Bend: The number of body bends in 30 seconds was counted for aged worms in a drop of M9 buffer.

-

Dual-Luciferase Reporter Assay for FXR Activation

-

Cell Line and Plasmids: HEK293T cells were co-transfected with a mammalian expression vector for human FXR, a luciferase reporter plasmid containing FXR response elements, and a Renilla luciferase control plasmid.

-

Treatment: After transfection, cells were treated with varying concentrations of this compound.

-

Measurement: Firefly and Renilla luciferase activities were measured sequentially using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity was calculated to determine the transcriptional activation of FXR.

Neurodegeneration Models in C. elegans

-

Alzheimer's Disease Model (CL4176):

-

This strain expresses the human amyloid-beta (Aβ) peptide in muscle cells upon temperature upshift.

-

Synchronized L1 larvae were cultured at 16°C on NGM plates containing 27-HMA.

-

At the L3 stage, the temperature was shifted to 25°C to induce Aβ expression.

-

The number of paralyzed worms was scored at regular intervals.

-

-

Parkinson's Disease Model (NL5901):

-

This strain expresses human α-synuclein fused to Yellow Fluorescent Protein (YFP) in the body wall muscle cells.

-

Worms were treated with 27-HMA from the L4 stage.

-

The aggregation of α-synuclein::YFP was visualized and quantified using fluorescence microscopy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the early research on this compound.

27-Hydroxymangiferonic Acid: A Potential Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

27-Hydroxymangiferonic acid, a naturally occurring triterpenoid (B12794562) found in Mangifera indica (mango), is emerging as a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound and its closely related analogue, 27-Hydroxymangiferolic acid. The primary known mechanism of action for these compounds is the activation of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating metabolism and inflammation. Preclinical studies, primarily utilizing the model organism Caenorhabditis elegans, have demonstrated the potential of these compounds to extend lifespan, improve healthspan, and ameliorate neurodegenerative disease models. This document details the chemical properties, biological activities, and underlying signaling pathways associated with these promising molecules, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Chemical and Physical Properties

This compound and 27-Hydroxymangiferolic acid are structurally similar triterpenoids. The key distinction lies in the functional group at the C-6 position of the steroid-like core, which is a ketone in this compound and a hydroxyl group in 27-Hydroxymangiferolic acid.

| Property | This compound[] | 27-Hydroxymangiferolic acid[2] |

| Molecular Formula | C30H46O4 | C30H48O4 |

| Molecular Weight | 470.69 g/mol | 472.7 g/mol |

| IUPAC Name | (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | (E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

| CAS Number | 5132-66-1 | 17983-82-3 |

| Appearance | Powder | Solid |

| Melting Point | 190-192 °C | Not available |

| Solubility | Soluble in DMSO | Not available |

Synthesis

Detailed synthetic protocols for this compound are not extensively reported in the public domain. However, the synthesis of related mangiferin (B1668620) derivatives has been explored, suggesting potential strategies. These methods often involve the modification of the parent mangiferin structure to enhance bioavailability and therapeutic efficacy[3][4][5][6][7][8]. The synthesis of complex triterpenoids typically involves multi-step processes that may include extraction from natural sources, semi-synthetic modifications, or total synthesis.

Biological Activities and Therapeutic Potential

The primary biological activity identified for both this compound and 27-Hydroxymangiferolic acid is the activation of the Farnesoid X Receptor (FXR)[9]. Most of the detailed biological studies have been conducted on 27-Hydroxymangiferolic acid (referred to as 27-HMA in the literature).

Farnesoid X Receptor (FXR) Agonism

Both this compound and 27-HMA have been identified as agonists of FXR, a nuclear receptor highly expressed in the liver, intestine, and kidneys. FXR plays a crucial role in bile acid, lipid, and glucose metabolism.

| Compound | Assay | Result | Reference |

| 27-Hydroxymangiferolic acid (27-HMA) | Dual-Luciferase Reporter Assay | EC50 = 6.693 µM | [10] |

| This compound | FXR Transactivation Assay | Showed significant enhancement of FXR transcriptional activity | [9] |

Lifespan and Healthspan Extension in C. elegans

Treatment with 27-HMA has been shown to extend the lifespan and improve healthspan indicators in the model organism C. elegans.

| Concentration of 27-HMA | Lifespan Extension (%) | Reference |

| 20 µM | 7.34 | [9] |

| 50 µM | 12.78 | [9] |

| 100 µM | 16.67 | [9] |

| 150 µM | 9.41 | [9] |

| 200 µM | 6.03 | [9] |

Healthspan improvements were observed through increased pharyngeal pumping rate and body bend frequency in aged nematodes treated with 27-HMA[10].

Neuroprotective Effects

In preclinical models of neurodegenerative diseases using C. elegans, 27-HMA has demonstrated protective effects. Specifically, it has been shown to alleviate the paralysis phenotype in a C. elegans model of Alzheimer's disease where amyloid-beta is expressed in muscle cells[9].

Potential Anti-inflammatory, Antioxidant, and Anticancer Activities

While direct evidence for this compound is limited, related compounds from mango extracts, such as mangiferin and other triterpenoids, have well-documented anti-inflammatory, antioxidant, and anticancer properties[11][12][13][14][15]. These activities are often attributed to the modulation of inflammatory pathways and the scavenging of reactive oxygen species. The structural similarity of this compound to these compounds suggests it may possess similar therapeutic potential, warranting further investigation.

Signaling Pathways

The therapeutic effects of 27-HMA are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Hormone Receptor (NHR) pathway and the Insulin/IGF-1 Signaling (IIS) pathway.

Nuclear Hormone Receptor (NHR) Signaling in C. elegans

In C. elegans, the FXR homologs NHR-8 and DAF-12 are crucial for the longevity effects of 27-HMA. The lifespan extension induced by 27-HMA was attenuated in nhr-8 and daf-12 mutant strains, indicating the dependence of its effects on these nuclear receptors[10][16].

References

- 2. 27-Hydroxymangiferolic acid | C30H48O4 | CID 45269256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of mangiferin derivatives, complexes, and carriers as potential therapeutic candidates for cancer treatment: an update [frontiersin.org]

- 4. Synthesis of mangiferin derivatives, complexes, and carriers as potential therapeutic candidates for cancer treatment: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal properties of mangiferin, structural features, derivative synthesis, pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of mangiferin derivatives, complexes, and carriers as potential therapeutic candidates for cancer treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 6-Substituted Mangiferin Derivatives as Antioxidant and Anticancer agents | Semantic Scholar [semanticscholar.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Staff View: Phytochemical analysis and cytotoxic effects of mango (Mangifera indica L) kernel on breast cancer cell lines [aunilo.uum.edu.my]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Extraction of 27-Hydroxymangiferonic Acid from Mango Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of 27-Hydroxymangiferonic acid, a natural triterpenoid (B12794562), from the leaves of Mangifera indica (mango). While specific protocols for this compound are not widely published, this procedure is adapted from established methods for the extraction of triterpenoids and other phytochemicals from mango leaves. The protocol outlines steps for sample preparation, solvent extraction, and purification. Additionally, it includes a summary of yields for related compounds extracted from mango leaves to provide a benchmark for expected outcomes.

Introduction

Mangifera indica L., commonly known as mango, is a plant rich in a variety of bioactive compounds, including phenolic compounds, flavonoids, and triterpenoids.[1] this compound is a natural triterpenoid identified in Mangifera indica.[] Triterpenoids from various plant sources have garnered significant interest in drug development due to their diverse pharmacological activities. This protocol details a robust method for the extraction and isolation of this compound for research and development purposes.

Experimental Protocol

This protocol is divided into three main stages: Preparation of Plant Material, Extraction, and Purification.

Materials and Reagents

-

Fresh mango leaves (Mangifera indica)

-

Distilled water

-

Ethanol (B145695) (70-95%)[3][4]

-

n-Hexane[5]

-

Ethyl acetate[5]

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Pre-coated TLC plates (Silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Stage 1: Preparation of Plant Material

-

Collection and Cleaning: Collect fresh, healthy mango leaves. Wash them thoroughly with distilled water to remove any dirt and surface contaminants.[5]

-

Drying: Air-dry the leaves at room temperature in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, an oven can be used at a controlled temperature of 40-60°C.[3]

-

Grinding: Grind the dried leaves into a fine powder (approximately 80-120 mesh) using a mechanical grinder.[3] Store the powdered material in an airtight container in a cool, dark place until extraction.

Stage 2: Extraction of Crude Triterpenoid Fraction

This protocol utilizes a sequential extraction approach to first remove non-polar compounds followed by the extraction of the desired triterpenoids.

-

Defatting: To remove chlorophyll (B73375) and other non-polar impurities, first, perform an extraction with a non-polar solvent like n-hexane.

-

Pack the dried leaf powder into a Soxhlet apparatus.

-

Extract with n-hexane for approximately 48 hours.[5]

-

Discard the n-hexane extract (or save for analysis of other non-polar compounds).

-

Air-dry the defatted leaf powder to remove any residual n-hexane.

-

-

Triterpenoid Extraction:

-

Repack the defatted leaf powder into the Soxhlet apparatus.

-

Extract with methanol or a high-percentage ethanol solution (e.g., 95%) for 30-48 hours.[5]

-

Alternative Method (Ultrasonic-Assisted Extraction):

-

-

Concentration:

Stage 3: Purification of this compound

The crude extract contains a mixture of compounds. Column chromatography is a standard method for the isolation of specific triterpenoids.

-

Liquid-Liquid Fractionation (Optional Pre-purification):

-

Column Chromatography:

-

Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.

-

Adsorb the concentrated extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.[5] A typical gradient could be:

-

100% n-Hexane

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

-

100% Ethyl Acetate

-

-

Collect fractions of a fixed volume (e.g., 20-30 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

-

Final Purification:

-

The pooled fractions may be subjected to further chromatographic steps (e.g., another column with a shallower gradient or preparative HPLC) to achieve high purity.

-

Data Presentation

| Compound/Extract | Plant Part | Extraction Method | Solvent | Yield | Reference |

| Crude Extract | Leaves | Maceration | Methanol | - | [1] |

| Crude Extract | Leaves | Ultrasound-Assisted | 70% Ethanol | 9.79% ± 0.92% | [4] |

| Mangiferin (B1668620) | Leaves | Ultrasound-Assisted | 44% Ethanol | 58.46 ± 1.27 mg/g | [6] |

| Mangiferin | Leaves | Dynamic Maceration | 66% Ethanol | 50.68 ± 0.65 mg/g | [7] |

| Mangiferin | Leaves | Ultrasound-Assisted | 60% Ethanol | 1.97 g (from 3g powder) | [8] |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from mango leaves.

Caption: Experimental workflow for the extraction of this compound.

References

- 1. media.neliti.com [media.neliti.com]

- 3. CN112321577A - Method for extracting high-purity mangiferin from mango leaves - Google Patents [patents.google.com]

- 4. Frontiers | Development and antioxidant evaluation of mango leaf (Mangifera indica L.) extract loaded silk fibroin nanoparticles [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. brieflands.com [brieflands.com]

- 8. mdpi.com [mdpi.com]

Synthesis of 27-Hydroxymangiferonic Acid: A Detailed Guide for Research Applications

For Research Use Only

Application Notes

27-Hydroxymangiferonic acid is a naturally occurring triterpenoid (B12794562) isolated from Mangifera indica. While its biological activities are still under investigation, its structural similarity to other bioactive triterpenoids, such as betulinic acid, suggests potential applications in various research fields, including oncology, virology, and inflammatory diseases. The introduction of a hydroxyl group at the C-27 position offers a potential site for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This document provides a detailed, albeit hypothetical, semi-synthetic protocol for the preparation of this compound for research purposes. Due to the lack of a published synthetic route, the following protocol is based on established synthetic methodologies for similar triterpenoid structures. The proposed pathway starts from the readily available natural product, betulin (B1666924), and proceeds through the key intermediate, betulonic acid. Researchers should be aware that optimization of the described reaction conditions may be necessary to achieve satisfactory yields and purity.

The proposed multi-step synthesis involves:

-

Oxidation of Betulin: The commercially available lupane-type triterpenoid, betulin, is first oxidized to betulonic acid.

-

Esterification: The carboxylic acid moiety of betulonic acid is protected as a methyl ester to prevent interference in the subsequent allylic hydroxylation step.

-

Allylic Hydroxylation: The key step involves the selective introduction of a hydroxyl group at the C-27 position of the isopropenyl group using selenium dioxide.

-

Deprotection: The final step is the saponification of the methyl ester to yield the target compound, this compound.

Hypothetical Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are yet to be elucidated, its structural analogs are known to interact with various cellular targets. The following diagram illustrates a potential signaling pathway that could be investigated for its interaction with this compound, based on the known activities of similar triterpenoids.

Caption: Potential anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Overall Synthesis Workflow

The following diagram outlines the proposed four-step synthesis of this compound from Betulin.

Caption: Proposed semi-synthetic route to this compound.

Step 1: Synthesis of Betulonic Acid from Betulin

Objective: To oxidize the primary and secondary hydroxyl groups of betulin to a carboxylic acid and a ketone, respectively, to form betulonic acid.

Materials:

-

Betulin

-

Jones Reagent (Chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve Betulin (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Jones Reagent (2.5 eq) dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Once the reaction is complete (typically within 2-4 hours), quench the excess oxidant by adding isopropyl alcohol until the green color persists.

-

Remove the acetone under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude betulonic acid by silica gel column chromatography using a hexane:ethyl acetate gradient.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | Betulin |

| Product | Betulonic Acid |

| Molecular Formula | C₃₀H₄₆O₃ |

| Molecular Weight | 454.69 g/mol |

| Yield | ~85-95% |

| Purity (by HPLC) | >95% |

Step 2: Synthesis of Methyl Betulonate (Esterification)

Objective: To protect the carboxylic acid of betulonic acid as a methyl ester.

Materials:

-

Betulonic Acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Betulonic Acid (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate (3.0 eq) to the solution.

-

Add methyl iodide (2.0 eq) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product, Methyl Betulonate, can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | Betulonic Acid |

| Product | Methyl Betulonate |

| Molecular Formula | C₃₁H₄₈O₃ |

| Molecular Weight | 468.71 g/mol |

| Yield | >95% (quantitative) |

| Purity (by ¹H NMR) | >95% |

Step 3: Allylic Hydroxylation of Methyl Betulonate

Objective: To selectively hydroxylate the C-27 methyl group of the isopropenyl moiety.

Materials:

-

Methyl Betulonate

-

Dioxane

-

Water

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (t-BuOOH, 70% in water)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl Betulonate (1.0 eq) in a mixture of dioxane and water.

-

Add a catalytic amount of selenium dioxide (0.1 eq).

-

Add tert-Butyl hydroperoxide (2.0 eq) and heat the reaction mixture to reflux (around 80-90 °C).

-

Monitor the reaction by TLC. The reaction may take 24-48 hours.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate 27-Hydroxy-Methyl Betulonate.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | Methyl Betulonate |

| Product | 27-Hydroxy-Methyl Betulonate |

| Molecular Formula | C₃₁H₄₈O₄ |

| Molecular Weight | 484.71 g/mol |

| Yield | ~30-50% (unoptimized) |

| Purity (by HPLC) | >95% |

Step 4: Deprotection to this compound

Objective: To hydrolyze the methyl ester to the carboxylic acid.

Materials:

-

27-Hydroxy-Methyl Betulonate

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Lithium hydroxide (B78521) (LiOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 27-Hydroxy-Methyl Betulonate (1.0 eq) in a mixture of THF, methanol, and water.

-

Add an excess of lithium hydroxide (5.0 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 4-8 hours).

-

Remove the organic solvents under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, this compound, can be further purified by recrystallization or preparative HPLC if necessary.

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 27-Hydroxy-Methyl Betulonate |

| Product | This compound |

| Molecular Formula | C₃₀H₄₆O₄ |

| Molecular Weight | 470.69 g/mol |

| Yield | >90% |

| Purity (by HPLC) | >98% |

Disclaimer: This document provides a hypothetical synthetic route and protocols. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following all necessary safety precautions. The reaction conditions and yields are estimates and may require optimization.

Application Notes and Protocols: Utilizing 27-Hydroxymangiferonic Acid in C. elegans Lifespan Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-Hydroxymangiferonic acid (27-HMA), a naturally occurring compound, has demonstrated significant potential in extending the lifespan and healthspan of the model organism Caenorhabditis elegans.[1][2] These application notes provide a comprehensive guide for researchers interested in investigating the effects of 27-HMA on nematode longevity. The protocols outlined below are based on established methodologies and findings from studies that have successfully employed this compound in C. elegans lifespan and healthspan assays.

Mechanism of Action

This compound functions as a novel agonist for the farnesoid X receptor (FXR), a nuclear receptor transcription factor.[1][2][3] In C. elegans, the longevity-promoting effects of 27-HMA are dependent on the FXR homologs, nuclear hormone receptors NHR-8 and DAF-12.[1][2][3] The activation of these receptors by 27-HMA is thought to initiate a signaling cascade that may intersect with the insulin/insulin-like growth factor-1 signaling (IIS) and TORC1 pathways, both of which are well-established regulators of lifespan.[1][2][3] Furthermore, 27-HMA has been shown to enhance resistance to toxins and upregulate the expression of detoxification genes, a process also reliant on NHRs.[1][2]

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on the lifespan of wild-type (N2) C. elegans.

| Concentration of 27-HMA (µM) | Lifespan Extension (%) | Optimal Concentration |

| 20 | 7.34 | |

| 50 | 12.78 | |

| 100 | 16.67 | Yes |

| 150 | 9.41 | |

| 200 | 6.03 |

Table 1: Dose-dependent effect of 27-HMA on C. elegans lifespan extension. Data sourced from[1].

Experimental Protocols

This section provides detailed methodologies for conducting lifespan assays with 27-HMA in C. elegans.

Materials and Reagents

-

C. elegans wild-type (N2) strain

-

E. coli OP50 strain

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

Luria-Bertani (LB) medium

-

This compound (27-HMA)

-

Dimethyl sulfoxide (B87167) (DMSO, as a vehicle control)

-

5-fluoro-2'-deoxyuridine (FUDR) (optional, to prevent progeny production)

-

M9 buffer

-

Synchronized L4 stage worms

Protocol 1: Preparation of 27-HMA Treatment Plates

-

Stock Solution Preparation: Dissolve 27-HMA in DMSO to prepare a concentrated stock solution. The final concentration of DMSO in the NGM plates should not exceed 0.1% to avoid toxicity.

-

NGM Plate Preparation: Prepare NGM agar according to standard protocols.[4][5]

-

Drug Incorporation: After autoclaving the NGM and cooling it to approximately 50-55°C, add the 27-HMA stock solution to achieve the desired final concentrations (e.g., 20, 50, 100, 150, 200 µM).[6] For control plates, add an equivalent volume of DMSO.

-

Bacterial Seeding: Once the NGM plates have solidified, seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow overnight at room temperature before use.

-

FUDR Addition (Optional): To prevent progeny from confounding the lifespan assay, FUDR can be added to the NGM plates at a final concentration of 50 µM.[7][8]

Protocol 2: C. elegans Lifespan Assay

-

Synchronization: Generate a synchronized population of C. elegans at the L1 larval stage using standard bleaching methods.[4][5]

-

Culturing: Grow the synchronized L1 larvae on standard NGM plates seeded with E. coli OP50 at 20°C until they reach the L4 larval stage.

-

Transfer: Transfer a defined number of L4 worms (e.g., 30-50 worms per plate, with at least three replicate plates per condition) to the prepared 27-HMA and control plates.[9]

-

Incubation: Incubate the plates at 20°C.

-

Scoring: Starting from day 1 of adulthood, score the worms for survival daily or every other day.[9] A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[9]

-

Censoring: Worms that crawl off the plate, exhibit internal hatching ("bagging"), or are otherwise lost should be censored from the data.[9]

-

Transfer to Fresh Plates: To ensure a consistent food supply and drug exposure, transfer the worms to fresh treatment or control plates every 2-3 days.[9]

-

Data Analysis: Record the number of live and dead worms for each condition at each time point. Analyze the data using Kaplan-Meier survival analysis and the log-rank test to determine statistical significance.[9]

Healthspan Assays

In addition to lifespan, 27-HMA has been shown to improve healthspan indicators in C. elegans.[1] The following assays can be performed at different adult ages to assess healthspan.

-

Pharyngeal Pumping Rate:

-

Mount individual worms on an unseeded NGM plate.

-

Under a dissecting microscope, count the number of pharyngeal bulb contractions over a 30-second interval.[9]

-

Repeat for at least 10-20 worms per condition.

-

-

Body Bend Rate:

-

Place individual worms in a drop of M9 buffer on a glass slide.

-

Allow the worm to acclimate for 30 seconds.

-

Count the number of body bends in a 30-60 second interval. A body bend is defined as a complete sinusoidal wave of motion.[9]

-

Test at least 10-20 worms per condition.

-

-

Motility Assay:

-

Observe the general movement of the worm population on the NGM plates.

-

Categorize motility as freely moving, moving only after stimulation, or only head and tail movement after prodding.[10]

-

Conclusion

This compound presents a promising avenue for aging research. The protocols and data provided herein offer a solid foundation for investigating its effects on C. elegans lifespan and healthspan. By understanding its mechanism of action through the activation of nuclear hormone receptors, researchers can further explore its potential as a therapeutic agent for age-related diseases.

References

- 1. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 27-Hydroxymangiferolic Acid Extends Lifespan and Improves Neurodegeneration in Caenorhabditis elegans by Activating Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Surveying Low-Cost Methods to Measure Lifespan and Healthspan in Caenorhabditis elegans [jove.com]

- 5. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surveying low-cost methods to measuring lifespan and healthspan in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 27-Hydroxymangiferonic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 27-Hydroxymangiferonic acid in biological samples. The methodologies outlined are based on established analytical techniques for structurally similar compounds, such as mangiferin (B1668620) and its metabolites, and are intended to serve as a comprehensive guide for the development and validation of a robust analytical method.

Introduction

This compound is a metabolite of mangiferin, a naturally occurring xanthone (B1684191) glucoside found in various plant species. The pharmacological interest in mangiferin and its derivatives necessitates the development of sensitive and specific analytical methods to study its pharmacokinetics, metabolism, and distribution in biological systems. This document details a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, a powerful and widely used technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1][2]

Proposed Analytical Method: LC-MS/MS

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound in biological matrices such as plasma and urine. The method involves sample preparation by protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water with 20 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Elution | Optimized for separation from endogenous interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The selection of precursor and product ions is critical for selectivity. Based on the structure of mangiferin, the proposed m/z transitions for this compound are detailed below. An internal standard (IS) structurally similar to the analyte should be used to ensure accuracy and precision.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | [To be determined] | [To be determined] | Negative ESI |

| Internal Standard (e.g., Taxifolin) | 303.0 | 285.0 | Negative ESI |

Note: The exact precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[2][3]

-

To a 100 µL aliquot of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 12,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

-

Vortex briefly and inject into the LC-MS/MS system.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below. The expected performance is based on similar validated assays for mangiferin.[2][4][5]

| Validation Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 - 10 ng/mL |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±15% |

| Recovery | Consistent and reproducible | > 80% |

| Matrix Effect | Within acceptable limits | Minimal |

| Stability | Stable under various storage and handling conditions | Stable |

Data Presentation